![molecular formula C14H13ClFNO3S B2772613 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide CAS No. 1105221-14-4](/img/structure/B2772613.png)
2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide
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Overview
Description
“2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide” is a chemical compound with the CAS Number: 1226121-35-2 . It has a molecular weight of 231.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClFNO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) . This code provides a specific textual identifier for the compound’s molecular structure.Scientific Research Applications
Anticancer Activity
2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide: derivatives have been studied for their potential as anticancer agents. These compounds have shown significant inhibitory effects against various cancer cell lines, including breast cancer cells . The mechanism of action often involves the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. By selectively targeting CA IX, these derivatives can disrupt tumor cell metabolism and proliferation .
Antimicrobial Properties
In addition to their anticancer potential, some derivatives of this compound have demonstrated antimicrobial properties. The inhibition of carbonic anhydrases in bacteria by these sulfonamide derivatives can interfere with bacterial growth, offering a new avenue for the development of antimicrobial agents .
Apoptosis Induction
Certain derivatives have been found to induce apoptosis in cancer cells, particularly in the MDA-MB-231 breast cancer cell line. This process involves increasing the annexin V-FITC percent, which is indicative of programmed cell death . This property is crucial for eliminating cancer cells and preventing the spread of tumors.
Cellular Uptake Studies
The cellular uptake of these compounds has been investigated using high-performance liquid chromatography (HPLC) methods. Understanding how these derivatives are absorbed by cancer cells can provide insights into their efficacy and potential side effects .
Synthesis and Molecular Structure Analysis
The synthesis of novel derivatives of 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide has been a subject of research, with studies detailing the molecular structure and the reaction processes involved in creating these compounds . This research is fundamental to the development of new drugs with improved efficacy and reduced toxicity.
Metabolic Stability and Pharmacokinetics
The metabolic stability of these derivatives has been assessed in human liver microsomes, providing data on their half-life and potential metabolites. This information is essential for understanding the pharmacokinetics of these compounds and their suitability for long-term therapeutic use .
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is an enzyme that is overexpressed in many solid tumors . The inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Mode of Action
The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the action of the benzenesulfonamide group, which is a part of the compound’s structure . The inhibition of CA IX leads to a decrease in tumor cell proliferation .
Biochemical Pathways
The compound affects the pathway involving the enzyme CA IX . The inhibition of CA IX leads to a decrease in the rate of anaerobic glycolysis in tumor cells . This results in a significant modification in pH, which can lead to the death of the tumor cells .
Result of Action
The result of the compound’s action is a decrease in tumor cell proliferation . By inhibiting the activity of CA IX, the compound disrupts the tumor cells’ metabolism, leading to their death .
properties
IUPAC Name |
2-chloro-N-[2-(4-fluorophenoxy)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3S/c15-13-3-1-2-4-14(13)21(18,19)17-9-10-20-12-7-5-11(16)6-8-12/h1-8,17H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICRZVFWNJHMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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